Methyl 4-(2-phenylphenoxy)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S)-4-([1,1’-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate is a complex organic compound with a unique structure that includes a biphenyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-([1,1’-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate typically involves the reaction of a biphenyl derivative with a pyrrolidine carboxylate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods aim to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-([1,1’-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The biphenyl and pyrrolidine rings can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Methyl (2S,4S)-4-([1,1’-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-([1,1’-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The biphenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S)-4-([1,1’-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate: shares structural similarities with other biphenyl derivatives and pyrrolidine carboxylates.
Biphenyl derivatives: Compounds with two connected benzene rings, often used in organic synthesis and materials science.
Pyrrolidine carboxylates: Compounds containing a pyrrolidine ring and a carboxylate group, commonly found in pharmaceuticals and natural products.
Uniqueness
The uniqueness of Methyl (2S,4S)-4-([1,1’-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate lies in its specific combination of a biphenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-(2-phenylphenoxy)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-18(20)16-11-14(12-19-16)22-17-10-6-5-9-15(17)13-7-3-2-4-8-13/h2-10,14,16,19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWXZQOFSFYEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.